Aniracetam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Memory and Learning:

Amnesia:

Stroke and Brain Injury:

Aniracetam has been investigated for its potential benefits in stroke recovery and neuroprotection following brain injury. Some animal studies suggest Aniracetam may improve neurological function and reduce brain damage after strokes Source: Progress in Neurobiology, 2001: . However, clinical trials haven't shown conclusive evidence of Aniracetam's effectiveness in these conditions.

Important to Note:

- Aniracetam's mechanism of action is not fully understood.

- Research on Aniracetam is ongoing, but much of the existing evidence comes from animal studies or small human trials.

- Large-scale clinical trials are needed to confirm any potential benefits and establish the safety profile of Aniracetam in humans.

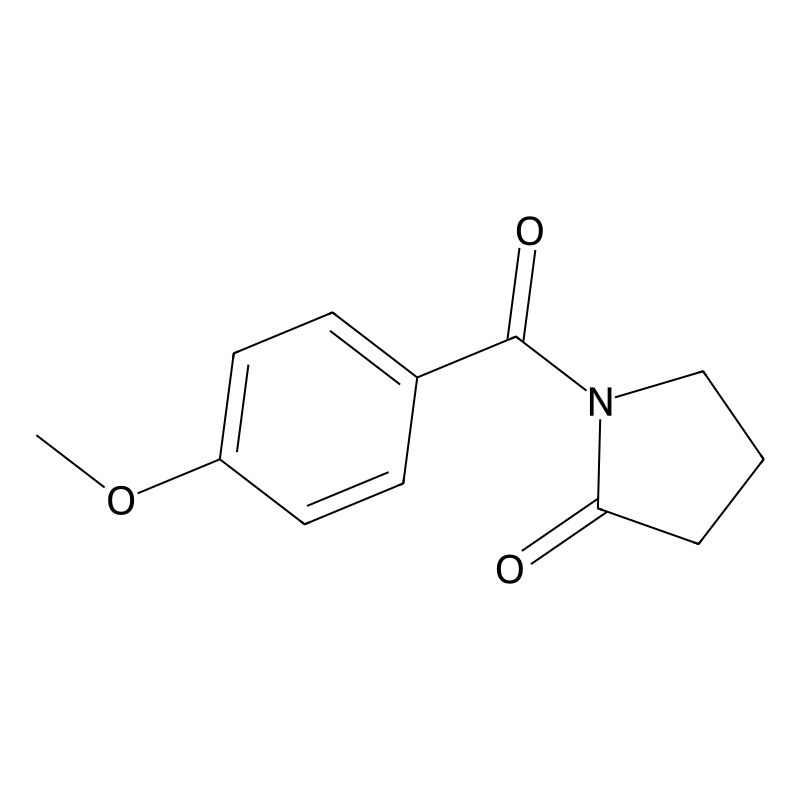

Aniracetam is a synthetic compound belonging to the racetam family, primarily recognized for its cognitive-enhancing properties. It is chemically classified as a pyrrolidinone derivative, with the molecular formula and a molar mass of approximately 219.24 g/mol . Aniracetam is marketed under various brand names, including Ampamet and Memodrin, and is often used in Europe as a prescription medication for cognitive disorders, particularly in elderly patients suffering from dementia and other cognitive impairments .

The exact mechanism of Aniracetam's action is not fully understood, but research suggests multiple potential pathways [, ]:

- AMPA receptor modulation: Aniracetam might enhance memory and learning by positively modulating AMPA receptors, which are crucial for glutamate signaling in the brain [].

- Acetylcholine enhancement: Aniracetam may increase levels or activity of acetylcholine, a neurotransmitter involved in memory and focus [].

- Neuroprotective effects: Aniracetam might offer some protection against oxidative stress and improve blood flow in the brain, potentially benefiting cognitive function [].

- Human studies on Aniracetam are limited, and its safety profile is not fully established [].

- Reported side effects include headache, anxiety, insomnia, and dizziness [].

- Aniracetam can potentially interact with other medications, so consulting a healthcare professional before use is crucial [].

- Due to its unapproved status in the US, the quality and purity of Aniracetam sold online can be unreliable, posing additional safety risks [].

Note:

Aniracetam undergoes rapid metabolism upon oral administration, primarily converting into several metabolites, the most significant being N-anisoyl-γ-aminobutyric acid (N-anisoyl-GABA), 2-pyrrolidinone, and p-anisic acid . The metabolic pathway involves the hydrolysis of aniracetam to yield these metabolites, which are believed to contribute to its pharmacological effects. The primary reactions can be summarized as follows:

- Hydrolysis: Aniracetam is hydrolyzed to form N-anisoyl-GABA and other metabolites.

- Phase I Metabolism: Involves oxidation and reduction processes leading to the formation of 2-pyrrolidinone.

- Phase II Metabolism: Conjugation reactions may occur, further modifying the metabolites for excretion.

Aniracetam exhibits a range of biological activities, primarily through its action as a positive allosteric modulator of the AMPA receptor—a subtype of glutamate receptors involved in fast synaptic transmission . It enhances synaptic plasticity and has been shown to improve learning and memory in various animal models. Additionally, aniracetam interacts with cholinergic, dopaminergic, and serotonergic systems, contributing to its anxiolytic effects .

The compound's pharmacodynamics suggest that it increases the release of acetylcholine and modulates neurotransmitter activity, which is crucial for cognitive processes .

Aniracetam is primarily utilized in clinical settings for treating cognitive impairments associated with aging and neurodegenerative diseases such as Alzheimer's disease. Its nootropic properties have garnered attention for potential use in enhancing memory and learning capabilities in healthy individuals as well . Additionally, it has been investigated for its anxiolytic effects, making it a candidate for managing anxiety disorders.

Research indicates that aniracetam's effects are mediated through interactions with multiple neurotransmitter systems:

- Cholinergic System: Enhances acetylcholine release.

- Dopaminergic System: Modulates dopamine levels, impacting mood and cognition.

- Serotonergic System: Influences serotonin pathways that regulate anxiety and mood .

Studies have shown that antagonists of these systems can diminish aniracetam's efficacy, highlighting its multifaceted mechanism of action.

Aniracetam shares similarities with other compounds in the racetam family but possesses unique characteristics that differentiate it:

| Compound | Unique Features | Common Uses |

|---|---|---|

| Piracetam | First member of the racetam family; enhances memory | Cognitive enhancement |

| Oxiracetam | More potent; less sedative effects | Cognitive enhancement; neuroprotection |

| Phenylpiracetam | Increased stimulant effects; enhances physical performance | Cognitive enhancement; athletic performance |

| Pramiracetam | High potency; longer duration of action | Cognitive enhancement |

Aniracetam's distinct profile lies in its dual action on both AMPA receptors and modulation of various neurotransmitter systems, making it particularly effective for improving cognitive function while also providing anxiolytic benefits .

The synthesis of aniracetam relies fundamentally on the reaction between α-pyrrolidone (2-pyrrolidone) and 4-methoxybenzoyl chloride (anisoyl chloride) to form the target compound through N-acylation of the lactam nitrogen [1] [2]. This approach represents the most widely documented synthetic methodology, with aniracetam being first synthesized in the 1970s by Hoffmann-La Roche using this fundamental reaction pathway [1] [2].

The traditional synthesis method involves treating 40.0 grams of p-methoxybenzoyl chloride with 25.0 grams of 2-pyrrolidinone in 110 milliliters of absolute diethyl ether at temperatures between 0°C and 10°C while stirring with 52.5 milliliters of triethylamine [2]. The reaction mixture is maintained at room temperature for 30 minutes followed by reflux for 3 hours, then cooled and treated with cold water at 2°C. The insoluble constituents are filtered under suction and washed with water and diethyl ether. The resulting solid substance is recrystallized from alcohol after drying over phosphorus pentoxide, yielding 1-(p-methoxybenzoyl)-2-pyrrolidinone with a melting point of 121-122°C [2].

An optimized variant of this synthesis utilizes α-pyrrolidone and p-methoxybenzoyl chloride in the presence of triethylamine as an acid-binding agent in toluene solvent [3] [4]. The molar ratio of α-pyrrolidone to triethylamine ranges from 1:1 to 1:1.5, with reaction temperatures of 40-110°C [4]. This method achieves yields of 84.7% with a reaction time of 2 hours at 50°C [3]. The process involves controlling the temperature below 50°C while adding dropwise 40 milliliters of toluene solution containing 34.2 grams of p-methoxybenzoyl chloride. After completion, the reaction solution is poured into water, stirred, filtered with suction, and washed until chloride ion detection is qualified [3].

A mechanistic understanding of these conventional routes reveals that the hydrogen on the lactam nitrogen in α-pyrrolidone exhibits strong protonic character under the influence of carbonyl oxygen, while the chlorine on the acid chloride in p-methoxybenzoyl chloride possesses strong electronegativity [4]. The presence of appropriate acid-binding agents removes the hydrogen chloride generated during the reaction, promoting the reaction toward completion and enabling one-step synthesis of aniracetam [4].

An alternative mixed acid anhydride approach involves first generating a mixed acid anhydride intermediate from p-methoxybenzoic acid and pivaloyl chloride, followed by reaction with 2-pyrrolidone to form the target product [5]. This method offers advantages including shorter reaction steps, relatively high reaction yield and product purity, low-cost raw materials that are easy to obtain, simple operation, and suitability for large-scale industrial production [5].

Green Chemistry Approaches for Industrial Scale-up

The development of environmentally sustainable synthesis methods for aniracetam has become increasingly important for industrial applications. Several green chemistry approaches have been developed that address environmental concerns while maintaining production efficiency and economic viability.

The most significant green chemistry advancement involves the use of boric acid as a catalyst in the synthesis of aniracetam [6] [5]. This catalytic synthesis method includes adding an organic solvent, p-methoxybenzoic acid, 2-pyrrolidone, and a boric acid class catalyst into a reaction vessel, allowing complete reaction, and performing post-treatment to obtain aniracetam [6]. The boric acid catalyst demonstrates remarkable catalytic effects while being inexpensive and easily available, producing high economic efficiency [5]. This method achieves high atomic utilization rates, with water as the only by-product, causing no environmental pollution [5]. The process is characterized by easy operation, high reaction yield, and high product purity [5].

The green synthesis approach represents a significant advancement in sustainable pharmaceutical manufacturing, as it adopts an environmentally friendly preparation process that is low-cost and especially suitable for large-scale industrial production [5]. The method demonstrates broad application prospects and good market potential due to its environmental and economic advantages [5].

Another environmentally conscious approach focuses on the utilization of lignin-based benzoic acid derivatives as raw materials for aniracetam synthesis [7]. This sustainable production route addresses the challenge of lignin valorization into fine chemicals by using benzoic acid derivatives from selective oxidation of lignin side chains. The approach follows a "demand orientation" concept for functional group modification strategies in converting lignin-based benzoic acid derivatives to active pharmaceutical ingredients [7]. This method provides a greener, more eco-friendly approach for sustainable production of aniracetam while addressing the economic challenges associated with lignin depolymerization products [7].

The integration of green chemistry principles in aniracetam synthesis extends to process intensification methodologies that reduce environmental impact while maintaining product quality. These approaches emphasize the reduction of hazardous chemicals, minimization of waste generation, and optimization of atom economy throughout the synthetic process.

Purification Techniques and Yield Maximization Strategies

The purification of aniracetam requires careful consideration of its solubility characteristics and crystallization behavior to achieve pharmaceutical-grade purity. Comprehensive solubility studies have established that aniracetam solubility in pure solvents follows the order: n-propanol < isopropyl alcohol < ethanol < methanol < toluene < ethyl acetate < acetone [8] [9]. This solubility profile is critical for developing effective purification strategies, as the maximum solubility occurs in acetone while the minimum solubility occurs in n-propanol [8] [9].

The solubility of aniracetam in both pure and mixed solvents increases with increasing temperature, providing opportunities for temperature-controlled crystallization processes [8] [9]. For binary solvent systems, the solubility of aniracetam in acetone-alcohol mixtures increases with increasing mass fraction of acetone, with the acetone-methanol system showing greater solubility enhancement compared to other mixed systems [8] [9].

Mathematical modeling of solubility data using the modified Apelblat equation and λh equation for pure solvents, along with CNIBS/R-K model and Jouyban-Acree model for cosolvent systems, has demonstrated excellent correlation with experimental data, exhibiting low values of relative average deviation and root mean square deviation [8] [9]. These models are essential for optimizing crystallization and extraction processes in industrial applications [8] [9].

Crystallization optimization strategies focus on controlling nucleation and crystal growth through temperature programming and solvent selection. The recrystallization process typically employs ethanol as the preferred solvent due to its favorable balance of solubility characteristics and safety considerations [3] [2]. The process involves dissolving the crude product in hot ethanol, followed by controlled cooling to promote crystal formation while minimizing impurity incorporation.

Advanced purification techniques include the development of inclusion complexes with 2-hydroxypropyl-β-cyclodextrin, which can increase aniracetam solubility by 819% to reach 36.44 milligrams per milliliter [10]. This solubility enhancement approach uses freeze-drying methods with 1:1 molar ratios of cyclodextrin to aniracetam, demonstrating predictable stoichiometric complex formation [10].

The purification process must also address the removal of synthetic by-products and starting materials. Characterization of degradation products shows that aniracetam can degrade under alkaline conditions to produce 4-methoxybenzoic acid and N-anisoyl-GABA as the primary degradation products [11]. Understanding these degradation pathways is crucial for developing stability-indicating analytical methods and optimizing storage conditions [11].

Yield maximization strategies incorporate process optimization through systematic variation of reaction parameters. The optimization of reaction temperature, time, reagent ratios, and work-up procedures can significantly impact overall yield. For example, the triethylamine-catalyzed synthesis achieves yields of 84.7% when temperature is controlled below 50°C during reagent addition, followed by maintenance at 50°C for 2 hours [3].

Analytical Quality Control in Pharmaceutical Manufacturing

The analytical quality control of aniracetam in pharmaceutical manufacturing requires comprehensive testing methodologies that ensure product identity, purity, potency, and stability throughout the production process. These analytical methods must comply with Good Manufacturing Practice standards and provide reliable, reproducible results for regulatory compliance [12] [13].

High-Performance Liquid Chromatography represents the primary analytical technique for aniracetam quantification and purity assessment. The standard reverse-phase High-Performance Liquid Chromatography method employs an Agilent ODS column (4.6 millimeters × 150 millimeters, 5 micrometers) with a mobile phase consisting of methanol and 0.01 molar potassium dihydrogen phosphate buffer solution in a 25:75 ratio at pH 3.0 [14]. The method operates with a flow rate of 1.0 milliliter per minute, column temperature of 30°C, detection wavelength at 280 nanometers, and sample injection volume of 20 microliters [14]. This method demonstrates excellent linearity between peak areas and aniracetam concentrations in the range of 5-80 micrograms per milliliter with a correlation coefficient of 0.9998, mean recovery of 100.1%, and relative standard deviation of 0.19% [14].

An enhanced stability-indicating reverse-phase High-Performance Liquid Chromatography method utilizes a Synergi 4 micrometers Fusion RP80Å column (150 × 4.6 millimeters) with an isocratic mobile phase consisting of 0.1% formic acid in acetonitrile and 0.1% formic acid in purified water in a 25:75 ratio [10] [15]. This method operates at 25°C with a flow rate of 1 milliliter per minute, injection volume of 10 microliters, and detection at 285 nanometers, achieving aniracetam elution at 15 minutes [10] [15]. The method has been validated for studying degradation kinetics and pH-rate profiling of aniracetam [16].

Liquid Chromatography-tandem Mass Spectrometry provides enhanced sensitivity and specificity for aniracetam analysis, particularly for pharmacokinetic studies and trace-level determinations [15]. The method employs a Synergi 4 micrometers Fusion RP80Å Phenomenex column with an isocratic mobile phase of 0.1% formic acid in acetonitrile and 0.1% formic acid in High-Performance Liquid Chromatography water in a 30:70 volume ratio [15]. The analysis uses multiple reaction monitoring in positive ion mode with precursor ion to product ion combinations of mass-to-charge ratio 220.1 → 135.1 for aniracetam and 238.1 → 135.1 for N-anisoyl-GABA [15]. The method demonstrates linear relationships between response and concentration over the range of 2.5-500 nanograms per milliliter with correlation coefficients greater than 0.996 [15]. Method precision is less than 14% and accuracy is less than 14.3% for aniracetam, with lower limits of detection and quantification of 1.79 nanograms per milliliter and 5.41 nanograms per milliliter, respectively [15].

Fourier-Transform Infrared Spectroscopy serves as a complementary analytical technique for structural characterization and identification of aniracetam and its complexes [10]. The method employs a resolution of 2 reciprocal centimeters with 128 scans per sample, enabling detection of characteristic vibrational frequencies and confirmation of molecular interactions in inclusion complexes [10]. Key changes in Fourier-Transform Infrared vibrational frequencies can indicate the introduction of the benzene moiety of aniracetam into hydrophobic cavities of complexing agents [10].

Powder X-ray Diffraction analysis provides essential information about the crystalline form and polymorphic state of aniracetam throughout the manufacturing process [8] [9]. This technique is applied before and after crystallization experiments to analyze crystal form stability and identify potential polymorphic transformations that could affect product performance [8] [9]. The method enables comparison of crystallized products with raw material to ensure consistent crystal structure [8] [9].

Nuclear Magnetic Resonance spectroscopy, particularly proton Nuclear Magnetic Resonance, provides definitive structural confirmation and purity assessment [11]. The technique enables identification of degradation products and impurities through characteristic chemical shift patterns and integration ratios [11]. This method is particularly valuable for structure elucidation of synthetic intermediates and confirmation of product identity [11].

The implementation of these analytical methods requires adherence to Good Manufacturing Practice standards for pharmaceutical manufacturing [17]. These regulations establish minimum requirements for methods, facilities, and controls used in manufacturing, processing, and packaging of drug products to ensure safety and quality [17]. The analytical quality control system must include validation of all analytical methods according to International Conference on Harmonization guidelines, with documented precision, accuracy, linearity, specificity, and robustness parameters [18].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06B - Psychostimulants, agents used for adhd and nootropics

N06BX - Other psychostimulants and nootropics

N06BX11 - Aniracetam

Pictograms

Health Hazard

Other CAS

Wikipedia

Biological Half Life

Dates

Spectrofluorimetric study on fluorescence quenching of tyrosine and l-tryptophan by the aniracetam cognition enhancer drug: quenching mechanism using Stern-Volmer and double-log plots

Said Abd El-Monem Hassan, Soheir Abd El-Fatah Ahmed, Aya Hosam Helmy, Nadia Fayek YoussefPMID: 31994341 DOI: 10.1002/bio.3778

Abstract

A novel approach on fluorescence quenching of tyrosine and l-tryptophan is presented for spectrofluorimetric determination of aniracetam in drug substances and products. The quenching mechanism was investigated using Stern-Volmer plots and ultraviolet spectra figures of quencher-fluorophore mixtures. Binding constant and stoichiometry were calculated using double-log plots. The spectrofluorimetric method was optimized for the experimental conditions affecting fluorescence quenching including fluorophore concentration, diluent, and reaction time. Moreover, the pH-rate profile of aniracetam was studied using simple kinetics and found to be stable within the pH range 5-8. Fluorescence quenching of tyrosine and l-tryptophan were observed on addition of aniracetam in aqueous medium at pH 5.5-6.5. Aniracetam quenched the fluorescence of tyrosine and l-tryptophan in the concentration range 1-20 μg/ml and 0.3-20 μg/ml, respectively, with binomial relationships between quenching values (ΔF) and aniracetam concentration. Limits of detection were found to be 0.10 μg/ml for tyrosine-aniracetam and 0.14 μg/ml for l-tryptophan-aniracetam. Method validation was performed as per ICH guidelines and demonstrated that the developed spectrofluorimetric method was accurate, precise, specific, and suitable for analysis of aniracetam in routine quality control laboratories. All experimental materials and solvents used are eco-friendly, indicating that the cited spectrofluorimetric procedure is an excellent green method.Preparation of surface multiple-coated polylactide acid drug-loaded nanoparticles for intranasal delivery and evaluation on its brain-targeting efficiency

Junjie Bian, Zhixiang Yuan, Xiaoliang Chen, Yuan Gao, Chaoqun Xu, Jianyou ShiPMID: 24845477 DOI: 10.3109/10717544.2014.910566

Abstract

To prepare a mixture of multiple-coated aniracetam nasal polylactic-acid nanoparticles (M-C-PLA-NP) and evaluate its stability preliminarily in vitro and its brain-targeting efficiency in vivo.The solvent diffusion-evaporation combined with magnetic stirring method has been chosen for the entrapment of aniracetam. The M-C-PLA-NP was characterized with respect to its morphology, particle size, size distribution and aniracetam entrapment efficiency. The in vivo distribution was studied in male SD rats after an intranasal administration.

In vitro release of M-C-PLA-NP showed two components with an initial rapid release due to the surface-associated drug and followed by a slower exponential release of aniracetam, which was dissolved in the core. The AUC0 → 30 min of M-C-PLA-NP in brain tissues resulted in a 5.19-fold increase compared with aniracetam solution. The ratios of AUC in brain to that in other tissues obtained after nasal application of M-C-PLA-NP were significantly higher than those of aniracetam solution.

Therefore, it can be concluded that M-C-PLA-NP demonstrated its potential on increasing the brain-targeting efficiency of drugs and will be used as novel brain-targeting agent for nasal drug delivery.

Aniracetam does not improve working memory in neurologically healthy pigeons

Hannah Phillips, Arlene McDowell, Birgitte S Mielby, Ian G Tucker, Michael ColomboPMID: 31002681 DOI: 10.1371/journal.pone.0215612

Abstract

Understanding the effects of cognitive enhancing drugs is an important area of research. Much of the research, however, has focused on restoring memory following some sort of disruption to the brain, such as damage or injections of scopolamine. Aniracetam is a positive AMPA-receptor modulator that has shown promise for improving memory under conditions when the brain has been damaged, but its effectiveness in improving memory in neurologically healthy subjects is unclear. The aim of the present study was to examine the effects of aniracetam (100mg/kg and 200 mg/kg) on short-term memory in "neurologically healthy" pigeons. Pigeons were administered aniracetam via either intramuscular injection or orally, either 30 or 60 minutes prior to testing on a delayed matching-to-sample task. Aniracetam had no effect on the pigeons' memory performance, nor did it affect response latency. These findings add to the growing evidence that, while effective at improving memory function in models of impaired memory, aniracetam has no effect in improving memory in healthy organisms.Aniracetam does not alter cognitive and affective behavior in adult C57BL/6J mice

Thomas W Elston, Ashvini Pandian, Gregory D Smith, Andrew J Holley, Nanjing Gao, Joaquin N LugoPMID: 25099639 DOI: 10.1371/journal.pone.0104443

Abstract

There is a growing community of individuals who self-administer the nootropic aniracetam for its purported cognitive enhancing effects. Aniracetam is believed to be therapeutically useful for enhancing cognition, alleviating anxiety, and treating various neurodegenerative conditions. Physiologically, aniracetam enhances both glutamatergic neurotransmission and long-term potentiation. Previous studies of aniracetam have demonstrated the cognition-restoring effects of acute administration in different models of disease. No previous studies have explored the effects of aniracetam in healthy subjects. We investigated whether daily 50 mg/kg oral administration improves cognitive performance in naïve C57BL/6J mice in a variety of aspects of cognitive behavior. We measured spatial learning in the Morris water maze test; associative learning in the fear conditioning test; motor learning in the accelerating rotarod test; and odor discrimination. We also measured locomotion in the open field test, anxiety through the elevated plus maze test and by measuring time in the center of the open field test. We measured repetitive behavior through the marble burying test. We detected no significant differences between the naive, placebo, and experimental groups across all measures. Despite several studies demonstrating efficacy in impaired subjects, our findings suggest that aniracetam does not alter behavior in normal healthy mice. This study is timely in light of the growing community of healthy humans self-administering nootropic drugs.AMPA receptor positive allosteric modulators attenuate morphine tolerance and dependence

Xiaoyu Hu, Xuebi Tian, Xiao Guo, Ying He, Haijun Chen, Jia Zhou, Zaijie Jim WangPMID: 29751227 DOI: 10.1016/j.neuropharm.2018.04.020

Abstract

Development of opioid tolerance and dependence hinders the use of opioids for the treatment of chronic pain. In searching for the mechanism and potential intervention for opioid tolerance and dependence, we studied the action of two positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR PAMs). In mice treated with morphine (100 mg/kg, s.c.), acute morphine tolerance and dependence developed in 4-6 h. Treatment with aniracetam, a well-established AMPAR PAM, was able to completely prevent and reverse the development of acute antinociceptive tolerance to morphine. Partial, but significant, effects of aniracetam on acute morphine induced-physical dependence were also observed. Moreover, aniracetam significantly reversed the established morphine tolerance and dependence in a chronic model of morphine tolerance and dependence produced by intermittent morphine (10 mg/kg, s.c. for 5d). In addition, HJC0122, a new AMPAR PAM was found to have similar effects as aniracetam but with a higher potency. These previously undisclosed actions of AMPAR PAMs are intriguing and may shed lights on understanding the APMA signaling pathway in opioid addiction. Moreover, these data suggest that AMPAR PAMs may have utility in preventing and treating morphine tolerance and dependence.AMPA receptors mediate passive avoidance deficits induced by sleep deprivation

Francisco Paulino Dubiela, Claudio Marcos Queiroz, Karin Di Monteiro Moreira, Jose N Nobrega, Luciane Valéria Sita, Sergio Tufik, Debora Cristina HipolidePMID: 24079994 DOI: 10.1016/j.bbr.2013.09.037

Abstract

The present study addressed the effects of sleep deprivation (SD) on AMPA receptor (AMPAR) binding in brain regions associated with learning and memory, and investigated whether treatment with drugs acting on AMPAR could prevent passive avoidance deficits in sleep deprived animals. [(3)H]AMPA binding and GluR1 in situ hybridization signals were quantified in different brain regions of male Wistar rats either immediately after 96 h of sleep deprivation or after 24h of sleep recovery following 96 h of sleep deprivation. Another group of animals were sleep deprived and then treated with either the AMPAR potentiator, aniracetam (25, 50 and 100mg/kg, acute administration) or the AMPAR antagonist GYKI-52466 (5 and 10mg/kg, acute and chronic administration) before passive avoidance training. Task performance was evaluated 2h and 24h after training. A significant reduction in [(3)H]AMPA binding was found in the hippocampal formation of SD animals, while no alterations were observed in GluR1 mRNA levels. The highest dose of aniracetam (100mg/kg) reverted SD-induced impairment of passive avoidance performance in both retention tests, whereas GYKI-52466 treatment had no effect. Pharmacological enhancement of AMPAR function may revert hippocampal-dependent learning impairments produced after SD. We argue that such effects might be associated with reduced AMPAR binding in the hippocampus of sleep deprived animals.Determination of aniracetam's main metabolite, N-anisoyl-GABA, in human plasma by LC-MS/MS and its application to a pharmacokinetic study

Shuang Cai, Lei WangPMID: 22552003 DOI: 10.1016/j.jchromb.2012.04.007

Abstract

A simple and rapid high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method has been developed and validated for the determination of 4-p-anisamidobutyric acid (ABA; or N-anysoyl-γ-aminobutiryc acid, N-anisoyl-GABA), a major active metabolite of aniracetam, in human plasma. After protein precipitation of plasma sample with methanol, ABA and the internal standard lisinopril were separated on a Venusil ASB C₁₈ column at 25 °C. The mobile phase consisted of methanol-ammonium acetate (10 mmol/L) (30:70, v/v). The detection was performed on a triple quadrupole tandem mass spectrometer with an ESI source in negative ion mode. Multiple reaction monitoring (MRM) using the precursor→product ion combinations of m/z 235.8→m/z 106.6, and m/z 403.8→m/z 113.6 was used to quantify ABA and lisinopril, respectively. This is the first LC-MS/MS method for ABA with advantages of short analysis time (4.5 min per sample run) and high selectivity attributable to the MRM detection and optimized HPLC conditions. The response was linear in a concentration range of 0.0485-19.4 μg/mL in plasma. The extraction recovery of ABA was between 89.1% and 100.7%. The precision (RSD) and accuracy (RE) of the method were evaluated to be within 7.3% and from 2.5% to 6.9%. The validated method has been applied to the pharmacokinetic study after a single oral administration of aniracetam dispersible tablets to human beings.Kinetic contributions to gating by interactions unique to N-methyl-D-aspartate (NMDA) receptors

William F Borschel, Kirstie A Cummings, LeeAnn K Tindell, Gabriela K PopescuPMID: 26370091 DOI: 10.1074/jbc.M115.678656

Abstract

Among glutamate-gated channels, NMDA receptors produce currents that subside with unusually slow kinetics, and this feature is essential to the physiology of central excitatory synapses. Relative to the homologous AMPA and kainate receptors, NMDA receptors have additional intersubunit contacts in the ligand binding domain that occur at both conserved and non-conserved sites. We examined GluN1/GluN2A single-channel currents with kinetic analyses and modeling to probe these class-specific intersubunit interactions for their role in glutamate binding and receptor gating. We found that substitutions that eliminate such interactions at non-conserved sites reduced stationary gating, accelerated deactivation, and imparted sensitivity to aniracetam, an AMPA receptor-selective positive modulator. Abolishing unique contacts at conserved sites also reduced stationary gating and accelerated deactivation. These results show that contacts specific to NMDA receptors, which brace the heterodimer interface within the ligand binding domain, stabilize actively gating receptor conformations and result in longer bursts and slower deactivations. They support the view that the strength of the heterodimer interface modulates gating in both NMDA and non-NMDA receptors and that unique interactions at this interface are responsible in part for basic differences between the kinetics of NMDA and non-NMDA currents at glutamatergic synapses.[Effects of the scalp acupuncture at baihui (DU20) through qubin (GB7) on the expressions of GDNF VEGF in the brain tissue of rats with acute intracerebral hemorrhage]

Guo-Wei Zhang, Wei Zou, Fang LiuPMID: 23185772 DOI:

Abstract

To observe the effects of the scalp acupuncture at Baihui (DU20) through Qubin (GB7) on the expressions of glial cell line-derived neurotrophic factor (GDNF) and vascular endothelial growth factor (VEGF) in the brain tissue of rats with acute intracerebral hemorrhage (AICH).Totally 150 healthy male Wistar rats were used to prepare the intracerebral hemorrhage (ICH) model. They were randomly divided into the model group, the acupuncture group, and the Western medicine group, 50 in each group. Rats in each group were then randomly divided into five subgroups, i. e., 6 h, day 1, day 2, day 3, and day 7, 10 in each subgroup. Another 10 normal rats were recruited as the blank control group. Rats in the acupuncture group were acupunctured at Baihui (DU20) through Qubin (GB7) on the lesion side. Rats in the Western medicine group were administered with aniracetam diluent 1 mL by gastrogavage, 3 times daily. Rats in the model group were bound the same way as those in the acupuncture group 30 min daily, and then administered with normal saline 1 mL by gastrogavage, 3 times daily. The expressions of GDNF and VEGF in the brain tissue of the rats in each group were detected using in situ hybridization and immunohistochemical methods.

Compared with the blank control group, the number of GDNF positive cells in the model group increased at 6 h-3 days, and the number of VEGF positive cells in the model group increased at each time point, showing statistical difference (P<0.01). The numbers of GDNF positive cells increased in the acupuncture group at each time point, showing statistical difference when compared with those of the model group and the Western medicine group (P<0.01). There was no statistical difference between the model group and the Western medicine group at each time point (P>0.05). Compared with the model group, the number of VEGF positive cells in the acupuncture group decreased at 6 h -3 days. The VEGF positive cells increased at day 7 and were higher than that of the Western medicine group, showing statistical difference (P<0.01).

The scalp acupuncture at Baihui (DU20) through Qubin (GB7) played the role of nerves remodeling in AICH possibly through promoting the expression of endogenous GDNF and early inhibiting the expression of VEGF in the AICH. This method possibly had favorable bidirectional regulation effects in AICH. Its therapeutic effects were superior to Aniracetam.

Enhanced AMPA receptor activity increases operant alcohol self-administration and cue-induced reinstatement

Reginald Cannady, Kristen R Fisher, Brandon Durant, Joyce Besheer, Clyde W HodgePMID: 23126443 DOI: 10.1111/adb.12000